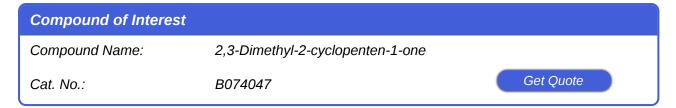


An In-depth Technical Guide to 2,3-Dimethyl-2cyclopenten-1-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2,3-Dimethyl-2-cyclopenten-1-one** (CAS No. 1121-05-7), a versatile cyclic ketone with applications in organic synthesis.[1] This document details its chemical and physical properties, safety data, and relevant experimental protocols for professionals in research and drug development.

Chemical Identification and Properties

2,3-Dimethyl-2-cyclopenten-1-one is a substituted cyclopentenone, a class of compounds recognized as highly reactive and versatile intermediates in organic chemistry.[1] Its structure, featuring a five-membered ring with methyl groups at the second and third positions, is a key building block in the synthesis of various organic molecules.[1]

Table 1: Chemical Identifiers



Identifier	Value
CAS Number	1121-05-7[1][2][3][4][5][6][7]
Molecular Formula	C7H10O[1][2][3][4][6][7]
Molecular Weight	110.15 g/mol [1][2][4][5][7][8]
IUPAC Name	2,3-dimethylcyclopent-2-en-1-one[6]
InChI Key	UZLQSPYGTUMKGS-UHFFFAOYSA-N[1][5][6]
Canonical SMILES	CC1=C(C(=O)CC1)C[3]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Liquid[4][5]
Boiling Point	80 °C at 13 hPa (10 mmHg)[4][5]
Density	0.968 g/mL at 25 °C[4][5]
Flash Point	72 °C (161.6 °F) - closed cup[4][5]
Refractive Index	1.490 at 20 °C[5][9]
Water Solubility	3136 mg/L at 25 °C (estimated)[9]
Storage Temperature	0-6 °C[3]

Safety and Handling

Comprehensive safety data for **2,3-Dimethyl-2-cyclopenten-1-one** is crucial for its proper handling in a laboratory setting. While some sources indicate a lack of complete GHS classification data, general precautions for handling laboratory chemicals should be strictly followed.[3][9] The compound is described as mildly toxic by ingestion, inhalation, and skin contact.[3]

Table 3: Hazard and Precautionary Information



Category	Information
General Handling	Avoid inhalation of vapor or mist.[4] Keep away from ignition sources and prevent the buildup of electrostatic charge.[4]
Personal Protective Equipment	Eyeshields, gloves, and a suitable respirator (e.g., type ABEK EN14387 filter) are recommended.[5]
Accidental Release	Remove all ignition sources. Avoid breathing vapors. Vapors can accumulate in low areas, forming explosive concentrations.[4]
Storage	Store in a combustible liquids cabinet.[5] Keep in a cool, well-ventilated place.[3]

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, administer artificial respiration and consult a physician.[4]
- Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician.[4]
- Eye Contact: Flush eyes with water as a precautionary measure.[4]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[4]

Experimental Protocols & Reactivity

The α,β -unsaturated ketone structure of **2,3-Dimethyl-2-cyclopenten-1-one** dictates its reactivity, making it a valuable substrate in various organic reactions.[1] It can undergo both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) at the β -carbon.[1] It also participates in cycloaddition reactions like the Diels-Alder reaction.[1]

While specific synthesis protocols for **2,3-Dimethyl-2-cyclopenten-1-one** are not extensively detailed in the provided search results, methodologies for structurally similar cyclopentenones offer valuable insights into common synthetic strategies.



Protocol 1: Synthesis of 3-Methyl-2-cyclopenten-1-one via Dehydrohalogenation

This protocol describes a two-step process involving α -halogenation of a saturated ketone followed by a base-induced elimination to create the double bond.[10]

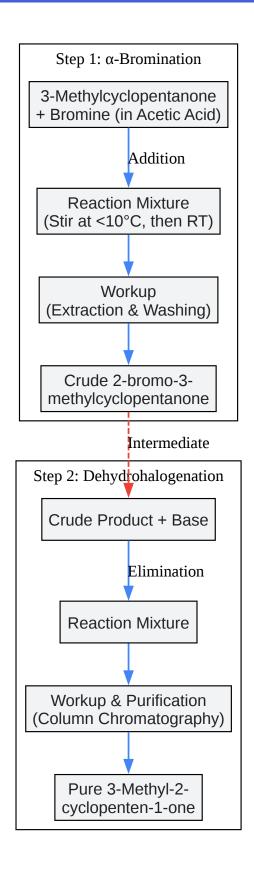
Step 1: α-Bromination of 3-Methylcyclopentanone

- Dissolve 3-methylcyclopentanone (1 equivalent) in a suitable solvent such as glacial acetic acid.[10]
- Cool the solution in an ice bath to below 10 °C.[10]
- Slowly add a solution of bromine (1 equivalent) in glacial acetic acid with continuous stirring, maintaining the low temperature.[10]
- After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours until the bromine color dissipates.[10]
- Pour the reaction mixture into a separatory funnel with cold water and diethyl ether.[10]
- Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[10]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain crude 2-bromo-3-methylcyclopentanone.[10]

Step 2: Dehydrohalogenation

- The crude 2-bromo-3-methylcyclopentanone is treated with a base to induce an E2 elimination reaction, yielding 3-Methyl-2-cyclopenten-1-one.[10]
- After the reaction, the mixture is worked up by washing with 1 M hydrochloric acid, water, sodium bicarbonate solution, and brine.[10]
- The organic layer is dried, and the solvent is removed under reduced pressure.[10]
- The final product is purified using silica gel column chromatography.[10]





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Caption: Workflow for the synthesis of 3-Methyl-2-cyclopenten-1-one.



Protocol 2: Morita-Baylis-Hillman Reaction of 2-Cyclopenten-1-one

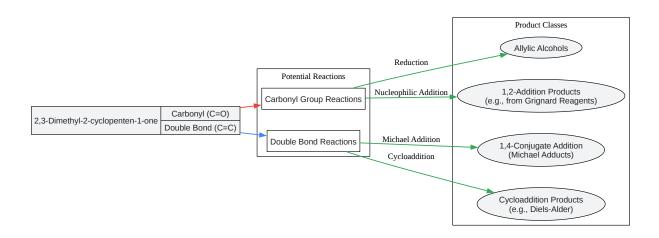
This protocol demonstrates a method for forming a carbon-carbon bond at the α -position of an enone, showcasing the reactivity of the cyclopentenone core.[11]

- The reaction involves the addition of 2-cyclopenten-1-one with an aldehyde, such as formalin.[11]
- A catalyst, typically a phosphine like tributylphosphine or dimethylphenylphosphine (10 mol%), is used.[11]
- The choice of solvent is critical, with an aqueous MeOH–CHCl₃ system providing excellent yields (e.g., 97% in 30 minutes).[11]
- This reaction yields a 2-hydroxymethyl-2-cyclopenten-1-one derivative, highlighting a key transformation for creating functionalized cyclopentane rings.[11]

Logical Relationships in Reactivity

The utility of **2,3-Dimethyl-2-cyclopenten-1-one** in synthetic chemistry stems from the distinct reactive sites within its structure. The logical relationship between its functional groups and potential transformations is a cornerstone of its application.





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Caption: Reactivity pathways of 2,3-Dimethyl-2-cyclopenten-1-one.

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